Unii-H5212R2dpm
Overview
Description
“Unii-H5212R2dpm” is also known as 2-(2-Dihydroxyboryl-5-trifluoromethoxybenzylsulfanyl)pyrimidine-5-carboxylic acid (4-fluorophenyl)amide . It is an orally bioavailable, selective, and reversible antagonist of C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2), with potential anti-inflammatory and antineoplastic activities .
Molecular Structure Analysis
The molecular formula of “Unii-H5212R2dpm” is C19H14BF4N3O4S . Its molecular weight is 467.2 g/mol . The InChI and Canonical SMILES representations provide detailed structural information .
Scientific Research Applications
Advancements in Material Science :
- "Recent advances in the liquid-phase syntheses of inorganic nanoparticles" by Cushing, B., Kolesnichenko, V., & O'Connor, C. (2004) discusses the development of novel materials as a cornerstone of chemical research, with applications in various industries including electronics (Cushing, Kolesnichenko, & O'Connor, 2004).
Translating Research into Innovations :
- Giordan, J., Shartrand, A., Steig, J., & Weilerstein, P. (2011) emphasize the importance of translating basic scientific research into practical innovations and the role of education in fostering this transition (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Surface Science and Thin Film Research :
- Gouder, T. (1998) focuses on the synthesis and surface spectroscopy studies of thin films of actinides, contributing to the understanding of surface science (Gouder, 1998).
Collaborative Environments for Environmental Models :
- Şahin, C., Weihrauch, C., Dimov, I., & Alexandrov, V. (2009) propose a collaborative working environment for large scientific applications, focusing on the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Nanotechnology and Nanoscience :
- Tolles, W. A. (1996) provides an overview of research in nanostructures in Europe, indicating the potential for applications in various industries and the importance of multidisciplinary efforts in this field (Tolles, 1996).
Physics of Matter and Nanoscale Structure :
- Albertini, G., et al. (2019) delve into the research activities in the physics of matter at the Polytechnic University of Marche, highlighting the connection between macroscopic properties of materials and their atomic structure (Albertini et al., 2019).
properties
IUPAC Name |
[2-[[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUDZBCEHIZMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BF4N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Dihydroxyboryl-5-trifluoromethoxybenzylsulfanyl)pyrimidine-5-carboxylic acid (4-fluorophenyl)amide | |
CAS RN |
1648843-04-2 | |
Record name | SX-682 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648843042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SX-682 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5212R2DPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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